![molecular formula C7H11NO4 B590516 Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate CAS No. 85614-52-4](/img/structure/B590516.png)
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Overview
Description
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C6H9NO3. It is a colorless, crystalline solid that is soluble in water. This compound has a wide range of applications in the fields of science and technology. It is used as a reagent in organic synthesis, a catalyst for chemical reactions, and a component of pharmaceuticals. It also has potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis and Structural Studies
Efficient Syntheses of Novel Pyrrole Derivatives
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate has been used as a key intermediate in the synthesis of various pyrrole derivatives. These compounds are prepared from ethyl 2-chloroacetoacetate and its isomers through reactions involving cyanoacetamide and triethylamine. The resultant pyrrole systems are important for accessing libraries of isotopically enriched forms, providing a pathway for novel drug discovery and development (Dawadi & Lugtenburg, 2011).
Crystallographic Analysis
Crystal structure analysis of compounds related to methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, like 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate, reveals detailed insights into their molecular geometry, including conformation, dihedral angles, and intermolecular interactions. This information is vital for understanding the compound's potential interactions and reactivity in various chemical and biological contexts (Caracelli et al., 2015).
Analytical Methodology
- High-Performance Liquid Chromatography (HPLC): An HPLC method has been developed for the separation and determination of piracetam and its impurities, including methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate. This method is crucial for ensuring the purity and efficacy of pharmaceutical products, showcasing the compound's role in quality control and regulatory compliance (Arayne et al., 2010).
Drug Development and Catalysis
Synthesis of Drug Intermediates
The compound is used in synthesizing intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, serving as a platform for creating more complex molecules with potential therapeutic applications. These methodologies enhance students' interest in scientific research and develop their experimental skills, contributing to educational development in organic chemistry (Min, 2015).
Catalytic Role in Synthesis
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate derivatives are used as catalysts in reactions like the asymmetric aldol reaction, indicating their utility in enantioselective synthesis. This catalytic activity is essential for synthesizing compounds with high enantiomeric excess, a critical factor in drug efficacy and safety (Hiraga et al., 2011).
Material and Chemical Property Analysis
- Investigation of Molecular Properties: The compound's derivatives have been subject to DFT and quantum-chemical calculations to analyze their electronic properties like HOMO and LUMO energy levels. Understanding these properties is crucial for applications in material science and molecular electronics (Bouklah et al., 2012).
Mechanism of Action
Mode of Action
It is used as a reagent in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions .
Biochemical Pathways
It is used in the synthesis of benzoquinolizidine and benzoindolizidine derivatives, which suggests it may play a role in these biochemical pathways .
Result of Action
It is used as a reagent in the synthesis of compounds with anti-amnesic properties and choline uptake enhancers , suggesting it may have similar effects.
Action Environment
It is recommended to be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
properties
IUPAC Name |
methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVYVFTLNSJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006199 | |
Record name | Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85614-52-4 | |
Record name | Methyl 4-hydroxy-2-oxo-1-pyrrolidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85614-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate in the context of Oxiracetam drug activity?
A1: Research indicates that Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate is a potential impurity found in Oxiracetam drug activity compositions. While the paper focuses on achieving high purity Oxiracetam [], the presence of this compound, even at low levels (less than or equal to 1.5%), highlights the importance of controlling impurities during drug manufacturing to ensure the safety and efficacy of the final product.
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